A Comprehensive Technical Guide to 1H-Indazol-1-ylacetic Acid: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1H-Indazol-1-ylacetic Acid: Synthesis, Properties, and Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties and ability to form key hydrogen bonding interactions have led to its incorporation into a wide array of biologically active compounds. Among the diverse family of indazole derivatives, 1H-indazol-1-ylacetic acid stands out as a versatile building block and a molecule of significant interest in its own right. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and its current and potential applications.
Synthetic Strategies for 1H-Indazol-1-ylacetic Acid
The synthesis of 1H-indazol-1-ylacetic acid can be approached through several strategic routes, primarily involving the formation of the N-N bond to construct the indazole ring or the N-alkylation of a pre-existing indazole core. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.
N-Alkylation of 1H-Indazole: A Primary Synthetic Route
A common and direct method for the synthesis of 1H-indazol-1-ylacetic acid is the N-alkylation of 1H-indazole with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor functional group, such as an ester. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration and is highly dependent on the reaction conditions.[3]
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the thermodynamically more stable N1-alkylation.[3][4] In contrast, weaker bases like potassium carbonate in polar aprotic solvents can lead to mixtures of N1 and N2 isomers.[3]
-
Nature of the Electrophile: The steric and electronic properties of the alkylating agent can also influence the N1/N2 ratio.
Experimental Protocol: N-Alkylation of 1H-Indazole
The following protocol outlines a general procedure for the N-alkylation of 1H-indazole to produce an ester precursor of 1H-indazol-1-ylacetic acid, which can then be hydrolyzed to the final product.
Step 1: Deprotonation of 1H-Indazole
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.[5]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.[5]
Step 2: N-Alkylation
-
Re-cool the reaction mixture to 0 °C.
-
Slowly add the alkylating agent, such as methyl 5-chloro-3-oxopentanoate (1.2 equivalents), dissolved in a small amount of anhydrous THF.[5]
-
Allow the reaction to warm to room temperature and stir overnight.[5]
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.[5]
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes.[5]
Step 4: Hydrolysis to 1H-Indazol-1-ylacetic Acid
-
Dissolve the purified ester precursor in a suitable solvent mixture, such as THF and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
N-N Bond Forming Reactions: An Alternative Approach
An alternative and powerful strategy for the synthesis of substituted indazole acetic acids involves the formation of the N-N bond as a key step. This approach often utilizes cascade reactions and can provide access to a variety of derivatives.[6][7] One such method involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids.[1][6]
Experimental Protocol: Synthesis via N-N Bond Formation
The following is a representative protocol using microwave-assisted synthesis.
-
To a microwave vial, add 3-amino-3-(2-nitrophenyl)propionic acid.[1]
-
Prepare a 10% w/v solution/suspension of sodium hydroxide in the appropriate alcohol (e.g., ethanolamine).[1]
-
Add the NaOH solution to the microwave vial and seal it.
-
Irradiate the mixture in a microwave reactor for a specified time and at a set temperature (e.g., 30 minutes at 150°C).[1]
-
After cooling, add ethyl acetate and 1M HCl to the reaction mixture for work-up.[1]
-
The product can then be isolated and purified using standard techniques.
This method is advantageous for its ability to generate diverse indazole acetic acid derivatives by simply varying the alcohol/nucleophile used.[6][7]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 1H-indazol-1-ylacetic acid is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [8] |
| Molecular Weight | 176.17 g/mol | [8] |
| Appearance | White to off-white powder | [8] |
| CAS Number | 32829-25-7 | [8] |
| Melting Point | 217-218 °C (for 7-nitro derivative) | [9] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the indazole ring and the acetic acid moiety. In a typical spectrum, the methylene protons of the acetic acid group appear as a singlet. The aromatic protons on the indazole ring exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.[10][11]
-
¹³C NMR: The carbon-13 NMR spectrum confirms the molecular structure by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed downfield. The carbons of the indazole ring resonate in the aromatic region, with their specific chemical shifts indicating the N-1 substitution pattern.[10][12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 1H-indazol-1-ylacetic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N stretching, and C-H stretching of the aromatic and aliphatic portions of the molecule.[13][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.[15]
Biological Activities and Applications
1H-Indazol-1-ylacetic acid and its derivatives have garnered significant attention for their diverse biological activities, making them valuable candidates for drug discovery and agrochemical development.[8]
Pharmaceutical Applications
-
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of indazole derivatives.[16][17] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[18] Some derivatives have shown activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[16]
-
Anticancer Potential: The indazole scaffold is present in a number of approved anticancer drugs. Derivatives of 1H-indazol-1-ylacetic acid are being explored for their potential to modulate various biological pathways implicated in cancer, such as cell signaling and proliferation.[8]
Agrochemical Applications
-
Plant Growth Regulation: 1H-Indazol-1-ylacetic acid has been investigated for its role as a plant growth regulator.[8][19] It can influence various aspects of plant development, including enhancing crop yield and increasing resistance to environmental stressors.[19] The structural similarity of the acetic acid side chain to the natural plant hormone indole-3-acetic acid (IAA) may contribute to this activity.[20]
Analytical Methodologies
The accurate quantification and quality control of 1H-indazol-1-ylacetic acid are crucial for its use in research and development. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose.[21][22]
A Typical HPLC Method would involve:
-
Column: A reversed-phase C18 column is commonly employed.[23]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used.[24] The pH of the mobile phase is a critical parameter for achieving good separation of acidic compounds.[22]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.[25]
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[23]
Conclusion and Future Perspectives
1H-Indazol-1-ylacetic acid is a molecule of considerable scientific interest, with established synthetic routes and a growing body of evidence supporting its diverse biological activities. The N-alkylation and N-N bond formation strategies provide versatile and efficient means for its synthesis and the generation of novel derivatives. Its demonstrated anti-inflammatory and plant growth-regulating properties highlight its potential in both pharmaceutical and agricultural applications.
Future research will likely focus on elucidating the precise mechanisms of action underlying its biological effects, which will be crucial for the rational design of more potent and selective derivatives. The continued exploration of its therapeutic potential in areas such as oncology and inflammatory diseases, as well as its optimization as an agrochemical, will undoubtedly pave the way for new and innovative applications of this versatile indazole derivative.
References
- Wiley-VCH. (2007).
- BenchChem. (2025).
- J&K Scientific LLC. 1H-Indazol-1-ylacetic acid | 32829-25-7.
- BenchChem. (2025). Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)
- Chem-Impex. 1H-Indazol-1-ylacetic acid.
- Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry.
- Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
- The Royal Society of Chemistry. (n.d.).
- Beilstein Journals. (2021).
- PubMed. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)
- Elguero, J., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
- Sigma-Aldrich. 1H-Indazol-1-ylacetic acid DiscoveryCPR 32829-25-7.
- Balakumar, C., et al. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- DiVA portal. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions.
- Springer. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...
- Human Metabolome Database. (n.d.). H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubMed. (1988).
- ChemSynthesis. (2025). (7-nitro-1H-indazol-1-yl)acetic acid.
- PubChem. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2.
- ResearchGate. (n.d.). (PDF)
- PubChem. 1H-Imidazole-5-acetic acid | C5H6N2O2.
- Semantic Scholar. (n.d.).
- National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). A validated HPLC method for estimation of contents of free acetic acid in drug substances.
- MDPI. (n.d.). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum.
- National Institutes of Health. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
- National Institutes of Health. (n.d.). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability.
- Fine Chemical Engineering. (2026).
- Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis.
- Sigma-Aldrich. 1H-Indazol-1-ylacetic acid DiscoveryCPR 32829-25-7.
- International Journal of Pharmaceutical Sciences and Research. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- ResearchGate. (2016). (PDF) Fourier Transform Infrared Spectroscopy and Liquid Chromatography–Mass Spectrometry Study of Extracellular Polymer Substances Produced on Secondary Sludge Fortified with Crude Glycerol.
- Asian Journal of Research in Chemistry. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2025). (PDF) ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability.
Sources
- 1. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug Quantification by Simultaneous HPLC Analysis | Fine Chemical Engineering [ojs.wiserpub.com]
- 23. jchr.org [jchr.org]
- 24. shimadzu.com [shimadzu.com]
- 25. ajrconline.org [ajrconline.org]




